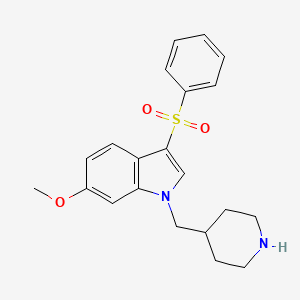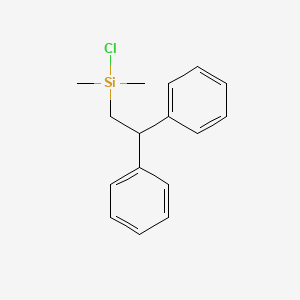
Chloro(2,2-diphenylethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,2-diphenylethyl)dimethylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 2,2-diphenylethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-diphenylethyl)dimethylsilane typically involves the reaction of 2,2-diphenylethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Chloro(2,2-diphenylethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Silanes.
Aplicaciones Científicas De Investigación
Chloro(2,2-diphenylethyl)dimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of Chloro(2,2-diphenylethyl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in chemical synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Chlorodimethylsilane: Contains a silicon atom bonded to two methyl groups and a chlorine atom.
Chloromethyl(dimethyl)silane: Contains a silicon atom bonded to a methyl group, a chloromethyl group, and a chlorine atom.
Uniqueness: Chloro(2,2-diphenylethyl)dimethylsilane is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications in the synthesis of complex organosilicon compounds and materials .
Propiedades
Número CAS |
820207-14-5 |
|---|---|
Fórmula molecular |
C16H19ClSi |
Peso molecular |
274.86 g/mol |
Nombre IUPAC |
chloro-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-18(2,17)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
Clave InChI |
KKWAPKMFNZDDIE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



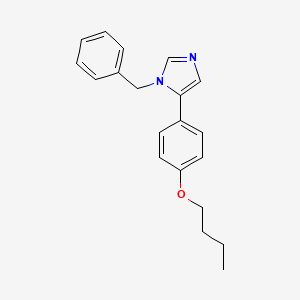



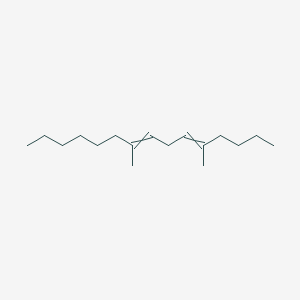
![2,2-Bis[3,3-bis(2,2-dicyclopropylcyclobutyl)cyclopentyl]-1-phenylphosphirane](/img/structure/B12524022.png)
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
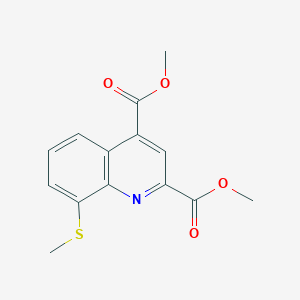

![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)

